![molecular formula C20H21N3O B13366796 1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol](/img/structure/B13366796.png)
1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol is a complex organic compound that features both indole and benzimidazole moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Métodos De Preparación
The synthesis of 1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol involves several steps:
Starting Materials: The synthesis begins with 2-methyl-1H-indole and 1H-benzimidazole.
Formation of Intermediate: The indole derivative is first reacted with a suitable alkylating agent to introduce the benzimidazole moiety.
Final Step: The intermediate is then subjected to a reaction with 2-propanol under specific conditions to yield the final product.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, possibly using catalysts and controlled reaction environments .
Análisis De Reacciones Químicas
1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or indole rings, introducing different functional groups.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides .
Aplicaciones Científicas De Investigación
1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol involves its interaction with specific molecular targets. The indole and benzimidazole moieties allow the compound to bind to enzymes or receptors, potentially inhibiting or activating their functions. This interaction can modulate various biological pathways, making the compound useful in therapeutic applications .
Comparación Con Compuestos Similares
Similar compounds include other indole and benzimidazole derivatives:
Indole-3-carbinol: Known for its anticancer properties.
Benzimidazole: Used in various antifungal and antiparasitic drugs.
2-methyl-1H-indole: A precursor in the synthesis of more complex indole derivatives.
1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol is unique due to the combination of both indole and benzimidazole moieties in a single molecule, offering a broader range of biological activities .
Propiedades
Fórmula molecular |
C20H21N3O |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
1-[2-[(2-methyl-1H-indol-3-yl)methyl]benzimidazol-1-yl]propan-2-ol |
InChI |
InChI=1S/C20H21N3O/c1-13(24)12-23-19-10-6-5-9-18(19)22-20(23)11-16-14(2)21-17-8-4-3-7-15(16)17/h3-10,13,21,24H,11-12H2,1-2H3 |
Clave InChI |
ACJJCESCDWZALG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)CC3=NC4=CC=CC=C4N3CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-butyl-3,6-dihydroxy-1H-benzo[de]isoquinoline-1,4(2H)-dione](/img/structure/B13366721.png)
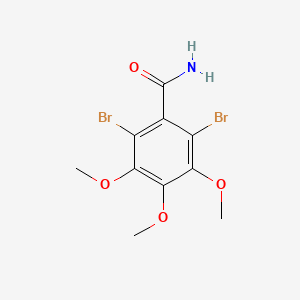
![ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B13366739.png)
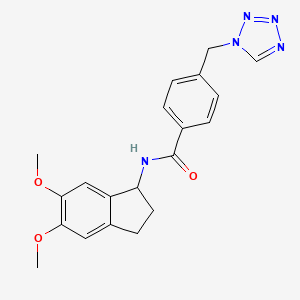
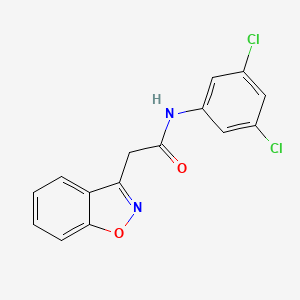
![(8aR,9R,10R,11aS,Z)-9-((3R)-5-phenyl-3-((tetrahydro-2H-pyran-2-yl)oxy)pentyl)-10-((tetrahydro-2H-pyran-2-yl)oxy)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13366757.png)
![N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B13366760.png)
![2-{[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366766.png)
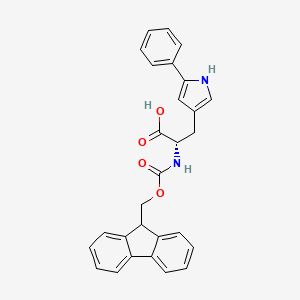
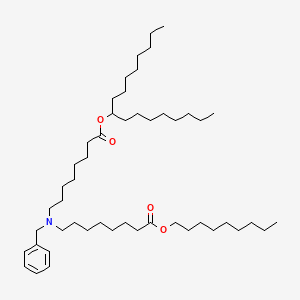
![2-methyl-3-{6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13366777.png)
![1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B13366780.png)
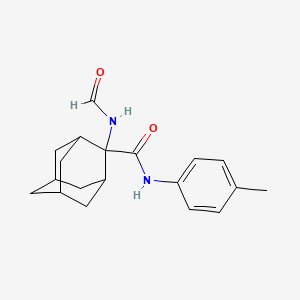
![3-Ethyl-8-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13366807.png)
